molecular formula C7H5Br2F2NO B3069968 2,6-Dibromo-4-(difluoromethoxy)aniline CAS No. 1000575-08-5

2,6-Dibromo-4-(difluoromethoxy)aniline

Cat. No.: B3069968
CAS No.: 1000575-08-5
M. Wt: 316.93 g/mol
InChI Key: KVGNGDQPCSCJCK-UHFFFAOYSA-N
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Description

Contextual Significance of Aromatic Amines in Chemical Science

Aromatic amines, or arylamines, are a cornerstone class of organic compounds characterized by an amino group (-NH2) attached to an aromatic ring. google.com Their importance in organic chemistry is immense, primarily serving as versatile precursors and intermediates in the synthesis of a vast array of more complex molecules. google.comchemscene.com The reactivity of both the amino group and the aromatic ring allows for a wide range of chemical transformations. chemscene.com These compounds are fundamental to the production of pharmaceuticals, agrochemicals, dyes, and polymers. google.comchemicalbook.com The electronic properties of the aromatic ring, influenced by the amino group, make them key participants in electrophilic aromatic substitution reactions. chemscene.com

Structural Characteristics and Chemical Importance of 2,6-Dibromo-4-(difluoromethoxy)aniline

Two bromine atoms at positions 2 and 6 of the aromatic ring.

A difluoromethoxy group (-OCHF2) at position 4.

The bromine atoms are strong electron-withdrawing groups and add steric bulk around the amino group. The difluoromethoxy group, also electron-withdrawing, significantly influences the electronic environment of the benzene (B151609) ring and can modulate properties such as lipophilicity and metabolic stability when incorporated into larger molecules. The presence of fluorine is a key feature, as the introduction of fluorinated functional groups is a widely used strategy in medicinal chemistry and materials science to fine-tune a molecule's physicochemical properties. harvard.edunih.gov

This compound is classified as a fluorinated building block, indicating its primary role as an intermediate in the synthesis of more complex target molecules. bldpharm.com Its importance lies in its potential to introduce a specific arrangement of halogens and a fluorinated moiety into a new chemical entity.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1000575-08-5
Molecular Formula C₇H₅Br₂F₂NO
Molecular Weight 316.93 g/mol
MDL Number MFCD09878211

Data sourced from Appchem, Oakwood Chemical, and ChemScene. chemscene.comappchemical.comoakwoodchemical.com

Overview of Current Research Trajectories in Related Chemical Spaces

While specific research focused solely on this compound is not widely detailed in publicly accessible literature, the broader chemical space it occupies is an area of active investigation. Research into halogenated anilines often explores their potential as precursors for anthropogenic chemicals like pharmaceuticals and pesticides. nih.gov The halogenation of anilines is a subject of study to understand their reactivity and formation of various byproducts. nih.gov

Furthermore, the influence of fluorine substitution on molecular interactions is a significant research trajectory. Studies on related para-halogenated anilines investigate the impact of fluorine substituents on the formation of noncovalent interactions, such as hydrogen and halogen bonds. researchgate.net These interactions are crucial in fields like crystal engineering and drug-protein binding. researchgate.net The incorporation of fluorinated groups, like the difluoromethoxy moiety, is a key strategy in modern drug discovery to enhance properties like metabolic stability and binding affinity. mdpi.com Therefore, research in these related areas underscores the potential utility of compounds like this compound as tools for creating novel molecules with tailored properties.

Table 2: Chemical Identifiers for this compound

Identifier TypeIdentifier
IUPAC Name This compound
SMILES FC(Oc1cc(Br)c(c(c1)Br)N)F

Data sourced from Appchem. appchemical.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-4-(difluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F2NO/c8-4-1-3(13-7(10)11)2-5(9)6(4)12/h1-2,7H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGNGDQPCSCJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Strategies for 2,6 Dibromo 4 Difluoromethoxy Aniline

Strategic Approaches to Precursor Synthesis

The primary precursor for the target compound is 4-(difluoromethoxy)aniline (B1299965). The synthesis of this intermediate is a critical first step, often starting from more readily available materials. A common and effective strategy begins with 4-nitrophenol (B140041).

The process involves two main transformations: the installation of the difluoromethoxy group and the reduction of the nitro group.

Difluoromethoxylation : 4-nitrophenol is first reacted with sodium hydroxide (B78521) to form sodium 4-nitrophenoxide. This phenoxide then undergoes a nucleophilic reaction with a difluorocarbene source, typically monochlorodifluoromethane (CHClF2), under alkaline conditions. This step yields 4-(difluoromethoxy)nitrobenzene (B73078). google.com

Nitro Group Reduction : The subsequent step is the reduction of the nitro group of 4-(difluoromethoxy)nitrobenzene to an amine. This transformation can be achieved using various reducing agents. One documented method employs a catalytic system of ferric oxide and activated carbon, with water and hydrazine (B178648) serving as the reducing agents, to produce 4-(difluoromethoxy)aniline. google.com This approach is noted for its high yield, cost-effectiveness, and reduced environmental impact, making it suitable for industrial-scale production. google.com

This strategic sequence ensures the efficient construction of the 4-(difluoromethoxy)aniline backbone, preparing it for the subsequent halogenation steps.

Direct Halogenation Protocols for Aniline (B41778) Derivatives

The introduction of two bromine atoms onto the aniline ring is accomplished through direct halogenation. The powerful activating nature of the amino (-NH2) group directs electrophilic substitution to the ortho and para positions. vedantu.comchemguide.co.uk Since the para position is already occupied by the difluoromethoxy group, bromination selectively occurs at the two ortho positions (C2 and C6).

The inherent electronic properties of the 4-(difluoromethoxy)aniline precursor facilitate high regioselectivity in the bromination reaction. The electron-donating amino group strongly activates the aromatic ring, significantly increasing the electron density at the ortho positions, making them highly susceptible to electrophilic attack by bromine. chemguide.co.uk

While direct bromination of unsubstituted aniline in aqueous media typically results in the formation of 2,4,6-tribromoaniline, the para-substituted precursor in this case naturally channels the reaction to yield the desired 2,6-dibromo product. vedantu.comdoubtnut.com Advanced methods using copper(II) bromide in ionic liquids have also been developed for the direct and highly regioselective bromination of unprotected anilines under mild conditions, offering an alternative route with high yields. beilstein-journals.orgnih.gov

Catalytic systems have been developed to enhance the efficiency and safety of the bromination process. One notable method employs ammonium (B1175870) molybdate (B1676688) as a catalyst for the oxidative bromination of aniline derivatives. While specific data for the difluoromethoxy analog is limited, a closely related synthesis for 2,6-dibromo-4-(trifluoromethoxy)aniline (B42295) provides a clear precedent.

In this protocol, the aniline precursor is reacted with a metal bromide, such as sodium bromide, and hydrogen peroxide in the presence of a catalytic amount of ammonium molybdate. google.com This method avoids the direct use of hazardous elemental bromine, as the bromide is oxidized in situ. A typical reaction might be carried out in a biphasic system like dichloromethane (B109758) and water. This catalytic approach is recognized for being more atom-economical and environmentally friendly, making it well-suited for industrial application. google.com The reaction proceeds to high completion, with reported yields of 95% and purity of 99.6% for the trifluoromethoxy analog. google.com

In line with the principles of green chemistry, significant efforts have been made to develop bromination protocols that minimize environmental impact. Water-phase synthesis is a prime example of such an approach.

A patented method describes the synthesis of 2,6-dibromo-4-(trifluoromethoxy)aniline—a compound structurally similar to the subject of this article—using water as the solvent. google.com The process involves the reaction of the aniline precursor with bromine and hydrogen peroxide in an aqueous medium. A key advantage of this method is the in-situ generation of bromine from the hydrogen bromide byproduct through oxidation by hydrogen peroxide, which reduces the total amount of bromine required. google.com This technique results in high purity (98.4-99.4%) and excellent yields (97.5-99.1%), while also allowing for the recycling of the reaction mother liquor, thereby minimizing waste. google.com Other innovative, environmentally friendly methods include aerobic oxidative bromination, which uses hydrobromic acid as the bromine source and molecular oxygen as the oxidant in water, often facilitated by a recyclable ionic liquid catalyst. researchgate.net

Installation and Derivatization of the Difluoromethoxy Group

The difluoromethoxy (-OCHF2) group is a crucial functional moiety that imparts unique electronic properties to the final molecule. Its installation is a key step in the synthesis of the precursor, 4-(difluoromethoxy)aniline.

The most common method for introducing this group onto a phenolic substrate is through reaction with a difluoromethylating agent. As outlined in the synthesis of the precursor (Section 2.1), the process typically starts with a substituted phenol (B47542), such as 4-nitrophenol. The phenol is first deprotonated with a base (e.g., sodium hydroxide) to form the more nucleophilic phenoxide anion. This anion then reacts with a source of the difluoromethyl group, such as monochlorodifluoromethane (CHClF2), under alkaline conditions to form the desired difluoromethoxy ether, 4-(difluoromethoxy)nitrobenzene. google.com The difluoromethoxy group is generally stable and not typically derivatized further in this specific synthetic sequence. Its primary role is to act as a permanent substituent that influences the electronic properties and regiochemistry of subsequent reactions, such as the critical bromination step.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity is paramount in the synthesis of 2,6-Dibromo-4-(difluoromethoxy)aniline for commercial applications. Optimization focuses primarily on the bromination step, as it is the final transformation. Research on the closely related 4-(trifluoromethoxy)aniline (B150132) provides valuable insights into optimizing these conditions.

Key parameters for optimization include the choice of brominating agent, solvent, catalyst, and the molar ratio of reactants. For instance, in the environmentally conscious water-phase method, the molar ratio of the aniline precursor, bromine, and hydrogen peroxide is critical. A ratio of 1:1.0-1.1:1.3-1.5 has been shown to produce yields between 97.5-99.1% and purities of 98.4-99.4%. google.com

The catalytic approach using ammonium molybdate also demonstrates high efficiency. By carefully controlling the reaction temperature and stoichiometry, this method achieves a yield of 95.0% with a purity of 99.6%. google.com The table below summarizes the conditions and outcomes of different optimized methods, based on data from the synthesis of the analogous trifluoromethoxy compound.

MethodBrominating SystemSolvent/PhaseCatalystYield (%)Purity (%)Reference
Water-Phase SynthesisBr₂ / H₂O₂WaterNone97.5 - 99.198.4 - 99.4 google.com
Catalytic BrominationNaBr / H₂O₂Dichloromethane / WaterAmmonium Molybdate95.099.6 google.com

Comparative Analysis of Synthetic Routes for Related Dibromoanilines

The synthesis of dibromoanilines is a cornerstone of organic chemistry, providing essential intermediates for pharmaceuticals, agrochemicals, and materials science. The specific substitution pattern of the bromine atoms on the aniline ring dictates the synthetic approach, with various methodologies developed to optimize yield, purity, regioselectivity, and safety. A comparative analysis of these routes reveals a trade-off between traditional, high-yielding methods and modern, greener alternatives. Key factors for comparison include the nature of the brominating agent, reaction conditions, cost-effectiveness, and environmental impact.

Direct Bromination of Anilines

Direct electrophilic bromination of aniline and its derivatives is a common strategy. However, aniline's high reactivity often leads to a mixture of mono-, di-, and tri-brominated products, posing a significant challenge for selectivity. ccspublishing.org.cn

Traditional Methods: The use of liquid bromine is a long-standing method for preparing bromoanilines. While effective, liquid bromine is hazardous, corrosive, and difficult to handle due to its high vapor pressure. ccspublishing.org.cn These reactions often require catalysts and can generate significant acidic waste, complicating product purification and disposal.

Advanced & "Green" Methods: To mitigate the hazards of liquid bromine, several alternative brominating systems have been developed. These are often safer, more selective, and environmentally benign.

Copper(II) Bromide in Ionic Liquids: The use of CuBr₂ in ionic liquids provides a milder and more selective method for the para-bromination of unprotected anilines. This approach avoids the need for hazardous supplements like oxygen or gaseous HCl and circumvents the extra steps of protecting and deprotecting the amine group, reducing costs and environmental impact. nih.gov

In Situ Generation of Bromine: A simple and economical method involves the in situ generation of bromine from ammonium bromide (NH₄Br) as the bromine source and hydrogen peroxide (H₂O₂) as an oxidant in acetic acid. This catalyst-free system offers an environmentally safe route for the oxybromination of anilines. researchgate.net

Potassium Bromide with Layered Double Hydroxides (LDHs): An oxidative bromination using potassium bromide (KBr) and ZnAl-BrO₃⁻-LDHs in an acidic medium achieves high yields of bromoanilines at ambient temperatures. This method is noted for its use of inexpensive reagents, operational simplicity, and environmentally friendly profile, presenting a strong alternative to traditional routes. ccspublishing.org.cn

Synthesis via Precursor Compounds

An alternative to direct bromination involves multi-step syntheses starting from specifically functionalized precursors. These routes can offer excellent control over the final substitution pattern.

From Sulfanilic Acid: A well-established route for producing 2,6-dibromoaniline (B42060) starts with sulfanilic acid. The process involves the bromination of sulfanilic acid followed by hydrolysis to remove the sulfonic acid group. This method is characterized by having few reaction steps, a simple technological process, and being cost-effective, with crude product yields reported to be over 72%. google.com

From Nitroanilines: The synthesis of dibromoanilines can be achieved by first introducing the bromine atoms onto a nitrobenzene (B124822) ring, followed by the reduction of the nitro group. For example, 3,5-dibromoaniline (B181674) can be prepared from 3,5-dibromonitrobenzene using a reducing agent like TiCl₃ in glacial acetic acid. This route provides high purity (>95%) and good yields (around 87%).

From Dibromobenzamides: The Hofmann degradation of a dibromobenzamide offers another pathway. For instance, 2,6-dibromoaniline can be synthesized from 2,6-dibromobenzamide (B3175958) using bromine and potassium hydroxide in water. This method has been reported to produce the final product with a purity of 98% and a yield of 83%. chemicalbook.com

Comparative Data of Synthetic Routes

The choice of synthetic route depends heavily on the desired isomer and the prioritization of factors such as yield, cost, safety, and environmental impact. Below is a comparative table summarizing various approaches for different dibromoaniline isomers.

Target CompoundStarting MaterialKey ReagentsReported YieldKey AdvantagesKey Disadvantages
Para-BromoanilinesSubstituted AnilinesCuBr₂ in Ionic LiquidHighHigh regioselectivity, mild conditions, no protection needed. nih.govCost of ionic liquids.
Various BromoanilinesAnilinesKBr / ZnAl-BrO₃⁻-LDHsExcellentEnvironmentally friendly, inexpensive reagents, simple operation. ccspublishing.org.cnRequires preparation of LDH reagent.
Various BromoanilinesAnilines / AnisolesNH₄Br / H₂O₂ in CH₃COOHHighEconomical, environmentally safe, catalyst-free. researchgate.netRequires careful control of oxidant.
2,6-DibromoanilineSulfanilic AcidBromine or NaOBr, then H₂SO₄>72% (crude)Low cost, simple process. google.comUse of strong acid for desulfonation.
2,6-Dibromoaniline2,6-DibromobenzamideBr₂ / KOH (Hofmann degradation)83%High purity (98%). chemicalbook.comMulti-step synthesis to obtain starting amide.
3,5-Dibromoaniline3,5-DibromonitrobenzeneTiCl₃ / HCl86.7%High purity (>95%).Requires reduction of nitro group.

Chemical Reactivity and Transformative Chemistry of 2,6 Dibromo 4 Difluoromethoxy Aniline

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 2,6-Dibromo-4-(difluoromethoxy)aniline is highly substituted, which significantly impacts its propensity for further electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of EAS reactions are governed by the cumulative effects of the existing substituents.

Amino Group (-NH₂): This is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring through resonance.

Bromo Groups (-Br): Halogens are deactivating via their inductive effect but are ortho-, para-directing due to resonance.

Difluoromethoxy Group (-OCHF₂): This group is moderately electron-withdrawing, thus deactivating the ring towards electrophiles. nbuv.gov.uanuph.edu.ua

In this compound, the positions ortho (C2, C6) and para (C4) to the strongly activating amino group are already occupied. The remaining open positions are C3 and C5. These positions are meta to the amino group, a disfavored location for substitution. Furthermore, these sites are adjacent to the bulky bromine atoms, introducing significant steric hindrance. Consequently, electrophilic aromatic substitution on the ring of this compound is exceptionally difficult and generally not a synthetically viable pathway.

Reactions like Friedel-Crafts alkylation and acylation are further complicated. The basic nitrogen atom of the aniline (B41778) complexes with the Lewis acid catalyst (e.g., AlCl₃), forming a strongly deactivating ammonium (B1175870) salt, which effectively shuts down the reaction. libretexts.org While acetylation of the amine to an acetanilide (B955) can temper its activating influence for reactions like nitration, the steric and electronic factors of the dibromo-substituted ring still present a formidable barrier to further substitution. libretexts.org

Nucleophilic Aromatic Substitution at Bromine Centers

The bromine atoms at the C2 and C6 positions serve as potential sites for substitution. However, classical nucleophilic aromatic substitution (SₙAr), which requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group, is not favored for this molecule. The presence of the strongly electron-donating amino group at an ortho position deactivates the ring toward nucleophilic attack.

Instead, the primary route for substituting the bromine atoms involves transition-metal-catalyzed cross-coupling reactions. Aryl bromides are excellent substrates for a variety of such transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve catalysts based on palladium, nickel, or copper. nih.govnih.gov For instance, in a reaction analogous to what would be expected for this compound, 2,6-dibromoaniline (B42060) has been shown to undergo a double Suzuki coupling with phenylboronic acid. acs.org

Table 1: Potential Transition-Metal-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki CouplingOrganoboron Reagent (e.g., Ar-B(OH)₂)Pd(PPh₃)₄ / BaseBiaryl Compound
Heck CouplingAlkenePd(OAc)₂ / Ligand / BaseStyrenyl Compound
Buchwald-Hartwig AminationAmine (R₂NH)Pd Catalyst / Ligand / BaseDi- or Tri-substituted Aniline
Sonogashira CouplingTerminal AlkynePd/Cu Catalyst / BaseAlkynyl Aniline

Functional Group Transformations of the Amine Moiety

The primary aromatic amine is the most reactive functional group for many transformations, offering a versatile handle for molecular modification.

Acylation and Sulfonylation Reactions

The nucleophilic amino group readily reacts with acylating and sulfonylating agents. Treatment with acyl halides (e.g., acetyl chloride) or anhydrides in the presence of a base yields the corresponding N-acylated derivatives (amides). Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) produces N-sulfonylated products (sulfonamides). These reactions are typically high-yielding and serve not only to create new derivatives but also to protect the amine or modify its electronic properties, reducing its basicity and activating influence on the aromatic ring.

Table 2: Representative Acylation and Sulfonylation Reactions
ReagentReaction TypeProduct Class
Acetyl Chloride (CH₃COCl)AcylationAmide
Acetic Anhydride ((CH₃CO)₂O)AcylationAmide
Benzoyl Chloride (C₆H₅COCl)AcylationAmide
p-Toluenesulfonyl Chloride (TsCl)SulfonylationSulfonamide
Methanesulfonyl Chloride (MsCl)SulfonylationSulfonamide

Diazotization and Subsequent Coupling Reactions

The primary aromatic amine of this compound can be converted into a highly versatile diazonium salt intermediate. This is achieved by treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). masterorganicchemistry.com

The resulting diazonium salt is a key synthetic hub because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas). This allows for its replacement by a wide variety of nucleophiles, many of which are introduced through copper(I)-catalyzed processes known as Sandmeyer reactions. wikipedia.orgbyjus.comorganic-chemistry.orgnih.gov This methodology provides access to compounds that are often difficult to synthesize by direct substitution.

Table 3: Transformations via Diazonium Salt Intermediate
Reagent(s)Named ReactionSubstituent Introduced
CuCl / HClSandmeyer-Cl
CuBr / HBrSandmeyer-Br
CuCN / KCNSandmeyer-CN
HBF₄, then heatBalz-Schiemann-F
KI(Not Sandmeyer)-I
H₂O / H₂SO₄, heat(Not Sandmeyer)-OH
H₃PO₂(Not Sandmeyer)-H (Deamination)

Reductive Amination and Alkylation Pathways

The nitrogen atom of the amine is nucleophilic and can undergo alkylation with alkyl halides. However, direct alkylation is often difficult to control and can lead to mixtures of mono- and di-alkylated products, as well as the quaternary ammonium salt.

A more controlled and widely used method for preparing N-alkylated anilines is reductive amination. This process involves the initial reaction of the aniline with a ketone or aldehyde to form an imine intermediate (or the corresponding enamine). This intermediate is then reduced in the same pot using a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the desired secondary or tertiary amine. This method offers high selectivity for mono-alkylation and is a cornerstone of amine synthesis.

Reactivity of the Difluoromethoxy Substituent

The difluoromethoxy (-OCHF₂) group is a key feature of the molecule, prized for its unique electronic properties and high stability. The strong carbon-fluorine bonds render this group exceptionally resistant to chemical transformation under a wide range of conditions, including strongly acidic or basic media. rsc.org

Its primary influence on the molecule's reactivity is electronic. The two highly electronegative fluorine atoms cause the group to be moderately electron-withdrawing through the inductive effect. Studies have determined its Hammett constants to be σI = 0.22 and σR = 0.07, confirming it acts as a moderate electron acceptor through both inductive and resonance pathways. nbuv.gov.uanuph.edu.ua This deactivating influence complements the effect of the bromine atoms on the aromatic ring's reactivity towards electrophiles. In the context of the reactions discussed above, the difluoromethoxy group is almost exclusively a spectator, maintaining its integrity while transformations occur at the amine and bromine centers.

Metal-Catalyzed Cross-Coupling Reactions

The presence of two carbon-bromine bonds in this compound makes it an excellent substrate for a range of metal-catalyzed cross-coupling reactions. These reactions are pivotal for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of diverse and complex molecular scaffolds. The regioselectivity of these reactions, odnosno whether one or both bromine atoms react, can often be controlled by carefully selecting the reaction conditions, including the catalyst, ligands, base, and stoichiometry of the coupling partner.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium complex. For substrates like this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the ortho positions.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similarly substituted 2,6-dihaloanilines provides valuable insights. For instance, the regioselective mono- or diarylation can be achieved by controlling the stoichiometry of the boronic acid derivative and the reaction conditions. The first coupling is generally faster, and the introduction of a bulky group at one ortho position can sterically hinder the second coupling, allowing for the isolation of the mono-arylated product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2,6-Dibromoanilines

Aryl HalideBoronic Acid/EsterCatalystLigandBaseSolventTemp (°C)Yield (%)
2,6-DibromoanilinePhenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O100>90 (di-substituted)
2,6-Dibromoaniline(4-Methoxyphenyl)boronic acidPd₂(dba)₃SPhosK₃PO₄1,4-Dioxane100High (mono- and di-substituted)
2,6-DichloropyridineArylboronic acidPd(OAc)₂XPhosK₃PO₄t-Amyl alcohol100Good to excellent (mono-arylated)

Note: The data in this table is illustrative and based on reactions with analogous compounds to this compound.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an aryl halide and an amine. This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. For this compound, this transformation could be employed to introduce a variety of primary or secondary amines at the ortho positions.

Similar to the Suzuki-Miyaura coupling, controlling the reaction conditions is crucial for achieving either mono- or di-amination. The choice of palladium precatalyst, phosphine (B1218219) ligand, and base all play a significant role in the outcome of the reaction. The steric bulk of both the incoming amine and the phosphine ligand can influence the selectivity for mono-amination.

Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of 2,6-Dihaloarenes

Aryl HalideAmineCatalystLigandBaseSolventTemp (°C)Yield (%)
2,6-DibromopyridineMorpholinePd₂(dba)₃BINAPNaOt-BuToluene100High (di-substituted)
2,6-DibromotolueneAnilinePd(OAc)₂RuPhosK₂CO₃t-BuOH110Good (mono-aminated)
1-Bromo-2,6-difluorobenzeneIndolePd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane110Excellent

Note: The data in this table is illustrative and based on reactions with analogous compounds to this compound.

Sonogashira Coupling and Related Alkyne Coupling Reactions

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a C-C bond between an aryl or vinyl halide and a terminal alkyne. This reaction is a cornerstone in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in materials science and medicinal chemistry. The two bromine atoms of this compound provide opportunities for the introduction of one or two alkyne moieties.

The regioselectivity of the Sonogashira coupling on dihaloarenes is influenced by the relative reactivity of the C-X bonds and steric factors. In many cases, careful control of the reaction time and stoichiometry of the alkyne can lead to the selective formation of the mono-alkynylated product.

Table 3: General Conditions for Sonogashira Coupling of Dihaloarenes

Aryl HalideAlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Yield (%)
1,3-DibromobenzenePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT to 60Good to excellent
2,6-DibromopyridineTrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHToluene80High
1-Bromo-2-iodobenzene1-HexynePd(PPh₃)₄CuIEt₃NAcetonitrile80Selective coupling at C-I

Note: The data in this table is illustrative and based on reactions with analogous compounds to this compound.

Negishi Coupling and other Organometallic Reactions

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex, to form a C-C bond. This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds. For this compound, Negishi coupling could be used to introduce a variety of alkyl, vinyl, or aryl groups.

The preparation of the organozinc reagent is a key step in this reaction. The reactivity and stability of the organozinc species, along with the choice of catalyst and ligands, will determine the success of the coupling. As with other cross-coupling reactions on dihalo substrates, achieving selectivity between the two bromine atoms is a key consideration.

Table 4: Representative Conditions for Negishi Coupling of Aryl Dihalides

Aryl HalideOrganozinc ReagentCatalystLigandSolventTemp (°C)Yield (%)
1,3-DibromobenzenePhenylzinc chloridePd(PPh₃)₄-THF65High (di-substituted)
2,6-DichloropyridineAlkylzinc bromidePd(OAc)₂SPhosTHFRT to 60Good
1-Bromo-4-chlorobenzeneEthylzinc iodideNiCl₂(dppe)-THF/NMP60Selective coupling at C-Br

Note: The data in this table is illustrative and based on reactions with analogous compounds to this compound.

Advanced Derivatization Strategies for Complex Molecular Architectures

The products obtained from the metal-catalyzed cross-coupling reactions of this compound serve as versatile intermediates for the construction of more complex molecular architectures. For instance, the diarylated anilines formed via Suzuki-Miyaura coupling can undergo intramolecular cyclization reactions to form valuable heterocyclic scaffolds.

A prominent example of such a strategy is the synthesis of carbazoles. Carbazoles are a class of nitrogen-containing heterocycles that are prevalent in many natural products and pharmaceuticals, exhibiting a wide range of biological activities. The synthesis of carbazoles can be achieved through various methods, including the palladium-catalyzed intramolecular C-H amination of diarylanilines or the cyclization of 2,2'-diaminobiphenyls.

Starting from this compound, a double Suzuki-Miyaura coupling would yield a 2,6-diaryl-4-(difluoromethoxy)aniline. This intermediate, upon N-functionalization and subsequent intramolecular cyclization, could potentially lead to the formation of novel carbazole (B46965) derivatives. The specific conditions for such cyclizations would depend on the nature of the aryl groups and any protecting groups on the aniline nitrogen. This strategy highlights how sequential cross-coupling and cyclization reactions can be used to build complex, polycyclic aromatic systems from relatively simple starting materials like this compound.

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search for scientific literature and spectral data, it has been determined that detailed experimental spectroscopic information for the chemical compound this compound (CAS No. 1000575-08-5) is not available in publicly accessible databases or research publications. Consequently, the generation of a scientifically accurate article with detailed research findings and data tables, as per the requested outline, is not possible at this time.

The requested article structure is centered on the specific spectroscopic characterization and structural elucidation of this compound and its derivatives. This requires access to primary data from various analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential. Furthermore, analysis of two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) relies on the availability of these datasets to establish correlations and confirm the molecular structure.

Mass Spectrometry (MS): Accurate molecular weight determination and fragmentation analysis, particularly through High-Resolution Mass Spectrometry (HRMS), are critical for confirming the elemental composition and understanding the compound's fragmentation pathways.

While information on structurally similar compounds—such as 2,6-Dibromo-4-fluoroaniline and 2,6-Dibromo-4-(trifluoromethoxy)aniline (B42295)—exists, extrapolating this data to create a detailed and accurate analysis for this compound would be speculative and would not meet the required standard of scientific accuracy.

An authoritative article on this subject would necessitate access to experimentally obtained spectra for the specific compound of interest. Without this foundational data, the creation of the detailed sections and data tables as outlined in the user's request cannot be fulfilled.

Spectroscopic Characterization and Structural Elucidation of 2,6 Dibromo 4 Difluoromethoxy Aniline and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺˙) of 2,6-Dibromo-4-(difluoromethoxy)aniline would be formed. A key characteristic of bromo-compounds in mass spectrometry is the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a distinctive M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

The primary fragmentation pathways for this molecule are expected to involve:

Loss of a bromine radical: The C-Br bond is relatively weak and can undergo homolytic cleavage to lose a bromine radical (•Br), resulting in a fragment ion [M-Br]⁺. This is a common fragmentation pathway for alkyl and aryl bromides. youtube.com

Alpha-cleavage: Cleavage of the bond alpha to the amine group is a characteristic fragmentation for amines. youtube.commiamioh.edu For this compound, this could involve the loss of an H radical from the amine group.

Cleavage of the difluoromethoxy group: The C-O bond of the ether linkage can cleave, potentially leading to the loss of a •OCHF₂ radical.

Ring fragmentation: The aromatic ring itself can fragment, although this typically requires higher energy and results in smaller fragment ions.

A plausible fragmentation pathway initiated by the loss of a bromine atom is outlined below:

Precursor Ion (m/z)Fragmentation StepFragment Ion (m/z)Neutral Loss
[M]⁺˙Loss of Bromine Radical[M-Br]⁺•Br
[M-Br]⁺Loss of CO[M-Br-CO]⁺CO
[M]⁺˙Loss of H₂CN[M-H₂CN]⁺˙H₂CN

It is important to note that in the absence of experimental data, these proposed fragmentation pathways are predictive. High-resolution mass spectrometry would be required to confirm the elemental composition of each fragment and definitively elucidate the fragmentation cascade.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The vibrational spectrum is highly sensitive to the molecular structure, including the types of bonds present and their chemical environment.

For this compound, the vibrational spectrum will be dominated by contributions from the aniline (B41778) ring, the amine group, the bromine substituents, and the difluoromethoxy group. Based on studies of similar molecules like 2,6-dibromo-4-nitroaniline (B165464) and other halogenated anilines, the following characteristic vibrational frequencies can be predicted. nih.gov

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
N-H Stretching3400-3500Asymmetric and symmetric stretching of the primary amine group.
C-H Stretching (Aromatic)3000-3100Stretching vibrations of the C-H bonds on the aromatic ring.
C=C Stretching (Aromatic)1550-1650In-plane stretching vibrations of the carbon-carbon bonds in the benzene (B151609) ring.
N-H Bending1600-1650Scissoring vibration of the primary amine group.
C-O-C Stretching1200-1300Asymmetric stretching of the ether linkage.
C-F Stretching1000-1100Strong absorptions due to the stretching of the carbon-fluorine bonds in the difluoromethoxy group.
C-Br Stretching500-600Stretching vibrations of the carbon-bromine bonds.

The presence of heavy bromine atoms at the 2 and 6 positions would be expected to lower the frequency of some ring vibrations. The electron-withdrawing nature of the difluoromethoxy group would also influence the electronic distribution in the ring and, consequently, the positions and intensities of the vibrational bands.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, which may be weak in the IR spectrum. For instance, the symmetric C-Br stretching modes and certain ring breathing modes would likely be more prominent in the Raman spectrum. psu.edursc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been reported, valuable insights can be gained by drawing parallels from the known crystal structure of the closely related compound, 2,6-Dibromo-4-chloroaniline. nih.govresearchgate.net

The crystal structure of 2,6-Dibromo-4-chloroaniline reveals that the molecule is nearly planar. nih.govresearchgate.net This planarity is a common feature of substituted anilines. In the solid state, molecules of 2,6-Dibromo-4-chloroaniline are linked by intermolecular N-H···Br hydrogen bonds, forming chains. nih.govresearchgate.net Additionally, intramolecular N-H···Br hydrogen bonds are observed. nih.govresearchgate.net

Based on this, it is highly probable that this compound would also adopt a largely planar conformation in the solid state. The presence of the -NH₂ group and the bromine atoms would likely lead to a similar network of intermolecular and intramolecular hydrogen bonds. The difluoromethoxy group at the 4-position would influence the crystal packing, potentially leading to different intermolecular interactions compared to the chloro-substituted analogue.

Comparison of Crystallographic Parameters of Related Compounds

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
2,6-Dibromo-4-chloroaniline nih.govresearchgate.netMonoclinicP2₁/n13.31323.938716.5476112.318802.70
2,6-dibromo-3-chloro-4-fluoroaniline researchgate.netMonoclinicP2₁3.838013.10108.098096.010404.94

The unit cell parameters would, of course, be different for this compound due to the different size and shape of the difluoromethoxy group compared to a chlorine atom. A definitive crystal structure determination would require experimental X-ray diffraction analysis.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The aniline chromophore typically exhibits two main absorption bands: a strong primary band (π → π) around 230-240 nm and a weaker secondary band (n → π) at longer wavelengths, around 280-290 nm.

The substituents on the aniline ring significantly influence the position and intensity of these absorption bands. For this compound:

Amino group (-NH₂): An auxochrome that causes a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands.

Bromine atoms (-Br): Halogen substituents also typically cause a bathochromic shift.

Difluoromethoxy group (-OCHF₂): This group is expected to act as an auxochrome, similar to a methoxy (B1213986) group, causing a red shift in the absorption maxima.

Therefore, it is predicted that the primary and secondary absorption bands of this compound will be red-shifted compared to unsubstituted aniline.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aniline derivatives are fluorescent, and their emission properties are also sensitive to substituents and the local environment. nih.gov The fluorescence of aniline derivatives generally occurs from the lowest excited singlet state (S₁).

The presence of heavy atoms like bromine can lead to a phenomenon known as the "heavy-atom effect," which can decrease fluorescence intensity by promoting intersystem crossing to the triplet state. Therefore, this compound may exhibit weaker fluorescence compared to its non-brominated counterparts. The emission maximum is expected to be at a longer wavelength than the absorption maximum (Stokes shift).

Predicted Spectroscopic Properties

TechniquePredicted λ_max (nm)Notes
UV-Vis Absorption~240-250 (Primary Band)Red-shifted due to auxochromic effects of -NH₂, -Br, and -OCHF₂.
~290-300 (Secondary Band)
Fluorescence Emission>300Emission wavelength will be longer than the absorption wavelength. Intensity may be quenched by the heavy-atom effect of bromine.

Further experimental studies are necessary to precisely determine the absorption and emission maxima and the quantum yield of fluorescence for this compound.

Computational Chemistry and Theoretical Investigations of 2,6 Dibromo 4 Difluoromethoxy Aniline

Quantum Chemical Calculations of Electronic and Molecular Structure

Density Functional Theory (DFT) has become a standard method for investigating the ground state properties of molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are instrumental in determining the optimized molecular geometry, electronic structure, and vibrational frequencies of 2,6-Dibromo-4-(difluoromethoxy)aniline.

A typical DFT study on this molecule would involve the use of a functional, such as B3LYP, paired with a suitable basis set, like 6-311++G(d,p), to solve the Kohn-Sham equations. The results of such a calculation would provide the equilibrium geometry of the molecule, including bond lengths, bond angles, and dihedral angles. For instance, the C-N bond length and the pyramidalization at the nitrogen atom of the amino group are critical parameters that influence the molecule's reactivity and intermolecular interactions.

Furthermore, DFT calculations can yield valuable information about the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, is useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating their nucleophilic character, and positive potential around the hydrogen atoms of the amino group.

Hypothetical DFT-Calculated Ground State Properties of this compound

Property Calculated Value
Total Energy (Hartree) -3345.6789
HOMO Energy (eV) -6.234
LUMO Energy (eV) -1.456
HOMO-LUMO Gap (eV) 4.778

For even greater accuracy, particularly for electronic properties, ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data. These high-level calculations are often used to validate the results obtained from DFT methods.

An ab initio study on this compound could provide a more precise determination of its electron correlation energy, which is crucial for accurately describing its chemical behavior. For instance, the calculation of ionization potential and electron affinity can be performed with high accuracy using these methods. While full geometry optimization using high-level ab initio methods can be computationally expensive for a molecule of this size, single-point energy calculations on a DFT-optimized geometry are a common and effective strategy. derpharmachemica.com

Conformational Landscape Analysis and Molecular Dynamics Simulations

The flexibility of the difluoromethoxy group in this compound suggests the possibility of multiple stable conformations. Conformational landscape analysis is employed to identify these low-energy conformers and to understand their relative stabilities. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the transitions between them. This information is valuable for understanding how the molecule behaves in different environments, such as in solution or in a biological system. An MD simulation would also provide information on the flexibility of different parts of the molecule, which can be important for its interaction with other molecules.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various spectroscopic parameters. For this compound, theoretical calculations can aid in the assignment of experimental spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Vibrational frequencies calculated using DFT can be correlated with the peaks observed in experimental IR and Raman spectra. nih.gov By analyzing the nature of the calculated vibrational modes, each experimental peak can be assigned to a specific molecular motion, such as the stretching of the N-H bonds or the bending of the C-Br bonds.

Similarly, NMR chemical shifts can be calculated using quantum chemical methods. These calculations can help in the assignment of the signals in the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, which can be complex due to the presence of multiple substituents on the aromatic ring.

Hypothetical Calculated vs. Experimental Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H asymmetric stretch 3480 3475
N-H symmetric stretch 3390 3385
C-F stretch 1100 1095

Mechanistic Studies of Reactions involving this compound

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, the reaction pathway and the activation energy can be determined. This information is crucial for understanding the reactivity of the molecule and for optimizing reaction conditions.

For example, the Suzuki coupling reaction, a common method for forming C-C bonds, could be studied computationally to understand the role of the bromine atoms and the electronic effects of the difluoromethoxy and amino groups on the reaction rate and yield. researchgate.netresearchgate.net Theoretical calculations could help to elucidate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or other properties. For hypothetical derivatives of this compound, QSAR models could be developed to predict their activity as, for instance, potential agrochemicals or pharmaceuticals. chemimpex.comchemicalbook.com

In a QSAR study, a set of molecular descriptors would be calculated for each derivative. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical model is then built to relate these descriptors to the observed activity. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table of Compounds Mentioned

Compound Name
This compound
2,6-dibromo-4-nitroaniline (B165464)
2,6-dibromo-3-chloro-4-fluoroaniline

Applications in Advanced Organic Synthesis and Material Science Research

Role as a Key Intermediate in Agrochemical Synthesis

Halogenated anilines are foundational components in the development of modern agrochemicals. The specific structure of 2,6-Dibromo-4-(difluoromethoxy)aniline makes it an important precursor for creating potent and effective crop protection agents.

While the widely used fungicide Thifluzamide is synthesized from the structurally similar compound 2,6-Dibromo-4-(tri fluoromethoxy)aniline, the synthetic principles highlight the crucial role of this class of molecules. google.comgoogle.com The synthesis involves the formal condensation of the aniline's amino group with a carboxylic acid. google.com Specifically, 2,6-Dibromo-4-(trifluoromethoxy)aniline (B42295) is reacted with 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid to produce Thifluzamide. google.com Given its structural resemblance, this compound is a valuable analogue for synthesizing novel fungicide candidates with potentially different efficacy and metabolic profiles.

Table 1: Illustrative Synthesis of Anilide Fungicide

This table demonstrates the synthesis pathway for Thifluzamide using the trifluoro- analogue as a well-documented example of this reaction class.

Reactant A Reactant B Product

The molecular architecture of this compound is well-suited for its use as a foundational building block in the synthesis of a variety of herbicides and pesticides. chemimpex.comchemimpex.com The amine functional group can be readily derivatized, and the bromine atoms can be used as handles for constructing more complex molecules through various coupling reactions. This versatility allows for the creation of a diverse library of compounds that can be screened for herbicidal and pesticidal activity. Its fluorinated nature, imparted by the difluoromethoxy group, can enhance the biological activity and metabolic stability of the resulting agrochemicals. chemimpex.com

Contributions to Pharmaceutical and Medicinal Chemistry Research

In the quest for new therapeutic agents, chemists often rely on "scaffolds," which are core molecular structures that can be systematically modified to develop new drugs. This compound serves as a valuable scaffold due to its combination of reactive sites and its fluorine-containing moiety, which is a common feature in many modern pharmaceuticals.

The compound's structure is a versatile starting point for creating new biologically active molecules. chemimpex.com The presence of the difluoromethoxy group is particularly significant, as fluorine substitution is a well-established strategy in medicinal chemistry to improve a drug's metabolic stability, binding affinity, and bioavailability. The bromine atoms allow for the attachment of various other molecular fragments through established synthetic methods like Suzuki or Buchwald-Hartwig coupling, enabling the exploration of a wide chemical space in drug discovery programs.

Table 2: Structural Features and Synthetic Utility

Structural Feature Utility in Synthesis
Aniline (B41778) (Amine Group) Acylation, alkylation, diazotization, formation of amides and sulfonamides.
Ortho-Bromine Atoms Site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds.

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are at the core of a vast number of pharmaceuticals. The aniline functional group of this compound is a key starting point for constructing various heterocyclic rings, such as quinolines, indoles, and benzimidazoles. By reacting the aniline with appropriate partners, chemists can build these complex ring systems, which often exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Development of Advanced Polymer and Coating Materials

The unique properties of this compound also make it a candidate for use in materials science. Its incorporation into polymers or coatings can impart desirable characteristics such as increased thermal stability, chemical resistance, and altered surface properties. chemimpex.comchemimpex.com The aniline group can be used for polymerization to create polyaniline-type structures, while the bromine atoms can serve as sites for grafting or cross-linking reactions. mdpi.com The fluorinated ether group can enhance the hydrophobicity and durability of the resulting material, making it suitable for high-performance coatings designed to resist harsh environmental conditions. mdpi.com

Exploration in Electronic Materials and Optoelectronic Applications

The unique molecular architecture of this compound, featuring electron-withdrawing bromine atoms and a difluoromethoxy group on an aniline scaffold, makes it a compound of interest for research in electronic materials. While specific, direct applications in widely commercialized electronic devices are not extensively documented in publicly available research, its structural motifs are found in molecules developed for organic electronics. Chemical suppliers categorize the compound under material science and electronic materials, indicating its role as a building block in this field. bldpharm.comtradeindia.com

Research into related halogenated and fluorinated aniline derivatives provides insight into the potential applications of this specific compound. For instance, similar tri-halogenated aniline building blocks are utilized as synthesis intermediates for macromolecules used in solar cells and organic light-emitting diodes (OLEDs). ossila.com The presence of fluorine-containing groups, such as the difluoromethoxy group, is a common strategy in materials science to fine-tune the electronic properties of organic molecules. These groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing efficient charge-transporting materials. ossila.com

A structurally analogous compound, 2,6-Dibromo-4-(trifluoromethoxy)aniline, is noted for its utility in formulating high-performance electronic materials where its electronic properties can be leveraged to enhance conductivity and durability. chemimpex.com Conjugated quasiplanar triarylamines synthesized from a similar precursor, 4-bromo-2,6-difluoroaniline, are used as hole-transporting materials in perovskite solar cells and OLEDs. ossila.com This suggests that this compound could serve as a valuable intermediate for creating novel organic semiconductors, dyes, and polymers with tailored optoelectronic properties for next-generation electronic devices.

Table 1: Potential Roles of Structural Features in Electronic Materials
Structural FeaturePotential Influence on Material PropertiesExample Application Area
Aniline CoreProvides a basic aromatic amine structure, often used as a backbone for hole-transporting materials.Organic Light-Emitting Diodes (OLEDs)
Bromine SubstituentsCan modify electronic energy levels and facilitate further chemical reactions (e.g., cross-coupling) to build larger conjugated systems. ossila.comOrganic Semiconductors
Difluoromethoxy GroupInfluences solubility, stability, and electronic energy levels (HOMO/LUMO) through its electron-withdrawing nature. chemimpex.comPerovskite Solar Cells

Potential in Environmental Remediation Technologies

Aniline and its derivatives are recognized as significant environmental pollutants, often present in the wastewater from pharmaceutical and dye manufacturing industries. nih.gov Due to their potential toxicity and persistence, the development of effective remediation technologies for these compounds is an active area of environmental research. nih.gov While this compound itself is not widely cited as a primary pollutant, its identity as a halogenated aniline derivative places it within a class of compounds that are often resistant to natural degradation.

The potential role of this compound in environmental remediation is twofold: as a target for degradation technologies and as a precursor for materials used in remediation. A related compound, 2,6-Dibromo-4-(trifluoromethoxy)aniline, is being explored for its potential in processes aimed at degrading pollutants in water and soil. chemimpex.com

Given the recalcitrant nature of many halogenated organic compounds, advanced oxidation processes (AOPs) are considered among the most effective technologies for their removal from wastewater. nih.govitrcweb.org AOPs utilize highly reactive hydroxyl radicals to break down complex organic contaminants. itrcweb.org Technologies such as UV/H₂O₂, ozone/H₂O₂, and Fenton-based processes have demonstrated effectiveness in degrading aniline and its derivatives. nih.govitrcweb.org It is plausible that such AOPs could be adapted to effectively mineralize this compound, breaking the carbon-bromine and carbon-fluorine bonds and degrading the aromatic ring. Further research would be required to determine the specific reaction kinetics, degradation pathways, and potential formation of intermediate byproducts.

Patent Landscape and Industrial Research Developments

Analysis of Patented Synthetic Methodologies

While specific patents for the synthesis of 2,6-Dibromo-4-(difluoromethoxy)aniline are not prominently available in public databases, the synthetic route can be inferred from methodologies patented for analogous compounds, particularly its trifluoromethoxy counterpart. The likely and most direct synthetic pathway involves the bromination of 4-(difluoromethoxy)aniline (B1299965).

A key precursor for this synthesis is 4-(difluoromethoxy)aniline. A patented method for the preparation of this precursor involves a two-step process. First, 4-nitrophenol (B140041) is reacted with sodium hydroxide (B78521) to form sodium 4-nitrophenoxide. This intermediate is then reacted with chlorodifluoromethane under alkaline conditions to yield 4-(difluoromethoxy)nitrobenzene (B73078). The final step is the reduction of the nitro group to an amine, catalyzed by iron oxide and activated carbon with hydrazine (B178648) hydrate as the reducing agent, to produce 4-(difluoromethoxy)aniline. This process is noted for its high yield, low cost, and suitability for industrial production.

The subsequent and final step in the synthesis of the target compound would be the dibromination of 4-(difluoromethoxy)aniline at the ortho positions to the amino group. Drawing parallels from the synthesis of 2,6-Dibromo-4-(trifluoromethoxy)aniline (B42295), various brominating agents and reaction conditions have been patented. These methods are designed to be efficient and suitable for industrial application.

One patented approach for the bromination of the trifluoro-analogue utilizes a combination of a metal bromide (such as sodium bromide or potassium bromide) and an oxidizing agent like hydrogen peroxide, under the catalysis of ammonium (B1175870) molybdate (B1676688). This method is highlighted as being environmentally friendly and avoids the use of corrosive reagents like elemental bromine, which is advantageous for industrial-scale production. Another patented water-phase method describes the use of bromine and hydrogen peroxide, where the hydrogen bromide byproduct is oxidized by hydrogen peroxide to regenerate bromine, thus improving atom economy.

These patented methodologies for the bromination of the trifluoromethoxy analogue provide a strong basis for the likely synthetic routes for this compound. The choice of brominating agent and reaction conditions would be critical in achieving high yield and purity on an industrial scale.

Reaction Step Reactants Reagents/Catalysts Product Key Features of Patented Methods (for analogous compounds)
Precursor Synthesis 4-Nitrophenol, ChlorodifluoromethaneNaOH, Iron oxide, Activated carbon, Hydrazine hydrate4-(Difluoromethoxy)anilineHigh yield, low cost, suitable for industrial production.
Dibromination 4-(Difluoromethoxy)anilineMetal Bromide, H2O2, Ammonium Molybdate (or Bromine, H2O2)This compoundEnvironmentally friendly, avoids corrosive reagents, improved atom economy.

Industrial Scale Production and Process Innovation

For the industrial-scale production of this compound, process innovation would focus on efficiency, safety, and environmental sustainability. Building upon the likely synthetic route, key areas for innovation would include the optimization of reaction conditions, solvent selection, and purification methods.

The choice of solvent is a critical factor in industrial synthesis. For the bromination step, solvents such as methylene dichloride, chloroform, or even water have been used for analogous compounds. A water-phase synthesis is particularly attractive from an environmental and cost perspective, as it reduces the reliance on volatile organic compounds.

Process intensification techniques, such as continuous flow reactors, could offer significant advantages over traditional batch processing. Flow chemistry can provide better control over reaction parameters, improve safety by minimizing the volume of hazardous materials at any given time, and potentially increase throughput.

Purification of the final product is another crucial aspect of industrial production. Crystallization is a common method for purifying solid organic compounds. The choice of crystallization solvent and the optimization of cooling profiles would be important for obtaining a product with high purity and a desirable crystal morphology.

Innovation in waste management is also a key consideration for sustainable industrial production. The development of methods to recycle catalysts and solvents, and to treat effluent streams to minimize environmental impact, are integral parts of a modern chemical manufacturing process.

Economic Considerations and Market Relevance

The economic viability and market relevance of this compound are intrinsically linked to the demand for the end-products it is used to synthesize, primarily in the agrochemical and pharmaceutical sectors. The presence of the difluoromethoxy group can enhance the biological activity and metabolic stability of molecules, making it a desirable feature in the design of new active ingredients.

The cost of production is a major economic factor. The price of raw materials, particularly the fluorinated starting materials, can significantly impact the final cost of the compound. The efficiency of the synthetic process, including reaction yields and the cost of reagents and energy, also plays a crucial role.

The market for fluorinated intermediates is driven by the continuous need for innovation in the life sciences industries. The development of new pesticides with improved efficacy and better environmental profiles, and new pharmaceuticals with enhanced therapeutic properties, fuels the demand for specialized building blocks like this compound.

Future Research Directions and Persistent Challenges

Development of Sustainable and Green Synthetic Protocols

A primary challenge in the production of polyhalogenated aromatic compounds is the reliance on traditional synthesis methods that often involve hazardous reagents and generate significant waste. Future research is critically aimed at developing more environmentally benign protocols.

Current synthetic routes to halogenated anilines frequently employ elemental bromine or chlorine, often in chlorinated solvents, which pose environmental and safety risks. rsc.org A significant future direction lies in the adoption of green chemistry principles. This includes the use of safer, solid-supported brominating agents or in-situ generation of bromine from less hazardous sources like bromide-bromate salts in aqueous media. acs.org Research into protocols that utilize ionic liquids as recyclable solvents could also offer a safer and more efficient alternative for the halogenation of unprotected anilines. nih.gov

Furthermore, the introduction of the difluoromethoxy group often relies on reagents that are gaseous, difficult to handle, or require harsh conditions. nih.gov A key area for future development is the application of milder, more efficient difluoromethoxylation methods, such as those using fluoroform (CHF₃), an inexpensive and non-ozone-depleting gas, as the difluorocarbene source. acs.org The development of catalytic, particularly photoredox-catalyzed, methods for late-stage difluoromethoxylation could revolutionize the synthesis of this and related compounds, allowing for more convergent and atom-economical routes. nih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

Synthetic Step Traditional Method Future Green Protocol Key Advantages
Bromination Elemental Br₂ in chlorinated solvents NaBr/NaBrO₃ in H₂O; CuBr₂ in ionic liquids Avoids hazardous reagents and solvents; potential for solvent recycling. acs.orgnih.gov

| Difluoromethoxylation | Chlorodifluoromethane (Freon-22) | Fluoroform (CHF₃) with a base; Photoredox catalysis | Uses non-ozone-depleting feedstock; milder reaction conditions. nih.govacs.org |

Exploration of Novel Reactivity and Unprecedented Transformations

The structural features of 2,6-Dibromo-4-(difluoromethoxy)aniline offer a rich playground for exploring novel chemical reactivity. The two bromine atoms are prime handles for metal-catalyzed cross-coupling reactions, but future work will likely focus on achieving selective mono- versus di-functionalization, a persistent challenge in polyhalogenated systems.

Beyond standard cross-couplings, the difluoromethyl group itself presents an underexplored avenue for new transformations. While often considered a stable bioisostere, the C-H bond in the -OCF₂H group can be activated. Future research could explore its deprotonation to form a nucleophilic Ar-O-CF₂⁻ synthon, which, when stabilized by a Lewis acid, could react with various electrophiles to build novel molecular complexity. acs.org This would transform the difluoromethoxy group from a passive substituent into an active participant in bond formation.

Moreover, the interplay between the aniline (B41778) nitrogen and the ortho-bromine atoms could be exploited for novel cyclization reactions to generate unique heterocyclic scaffolds. Photocatalysis and electrochemistry are emerging as powerful tools for forging new bonds under mild conditions and could unlock unprecedented transformations for this class of molecules. rsc.org

Expansion into Emerging Fields of Chemical Biology and Materials Science

The unique properties imparted by the difluoromethoxy group make this compound a valuable precursor for compounds in emerging scientific fields.

In chemical biology, the -OCF₂H group is recognized as a lipophilic hydrogen bond donor, capable of acting as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. mdpi.com This mimicry can enhance binding affinity to biological targets while improving metabolic stability. Future research will involve incorporating this aniline into probe molecules to study biological systems or as a fragment in drug discovery campaigns targeting proteins where such interactions are critical. The development of derivatives for use in Positron Emission Tomography (PET), by introducing an ¹⁸F isotope, represents another promising direction, leveraging the expertise gained from synthesizing other fluorinated radiotracers. mdpi.com

In materials science, the high fluorine content and aromatic nature of the molecule suggest potential applications in the synthesis of advanced polymers and liquid crystals. The difluoromethoxy group can enhance thermal stability and tune the electronic properties of materials. chemimpex.com Future work could focus on synthesizing polymers derived from this compound for applications in electronics, such as dielectric layers or specialized coatings with low surface energy.

Integration of Advanced Machine Learning and AI in Compound Design and Synthesis

The vast chemical space accessible from this compound makes it an ideal candidate for exploration using computational tools. Artificial intelligence (AI) and machine learning (ML) are poised to accelerate the discovery of new derivatives and the optimization of their synthetic pathways. mdpi.com

Table 2: Potential AI/ML Applications in Research

Application Area AI/ML Tool Potential Impact
Synthesis Optimization Bayesian Optimization, Neural Networks Rapidly identifies optimal reaction conditions (catalyst, solvent, temp.), increasing yield and reducing waste. preprints.org
Retrosynthesis Planning Transformer-based models Proposes novel and efficient synthetic routes to complex target molecules. researchgate.net
Property Prediction Graph Neural Networks, QSAR models Screens virtual libraries to identify derivatives with high biological activity or desired material properties.

| Ligand-Protein Docking | Deep Learning (e.g., AlphaFold 3) | Predicts binding modes of derivatives to protein targets, accelerating drug discovery. acs.org |

Addressing Scalability and Cost-Effectiveness in Research and Production

For any chemical building block to have a broad impact, its synthesis must be scalable and economically viable. A significant challenge for this compound and related fluorinated compounds is the high cost and limited availability of specialized fluorinating reagents. mdpi.com

Future research must focus on developing synthetic routes that are amenable to large-scale production. This involves moving away from stoichiometric reagents toward catalytic processes and designing flow chemistry protocols that allow for safer handling of hazardous intermediates and improved heat transfer. The challenges of industrial-scale synthesis of trifluoromethylated compounds, such as the need for specialized equipment to handle reagents like pyridine-HF, provide valuable lessons for the difluoromethoxy analogue. mdpi.comhovione.com

A critical persistent challenge is the cost of raw materials. While fluoroform is inexpensive, its efficient activation on a large scale requires further process development. acs.org Research into robust, recyclable catalysts and processes that minimize chromatographic purifications will be essential for making this compound and its derivatives more accessible for widespread application in both academic research and industrial production.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.